molecular formula C4H5N3O4 B6617134 ethyl 2-diazo-2-nitroacetate CAS No. 1572-59-4

ethyl 2-diazo-2-nitroacetate

Cat. No.: B6617134
CAS No.: 1572-59-4
M. Wt: 159.10 g/mol
InChI Key: LURGPIIPDMTGBZ-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-2-nitroacetate is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) and a nitro group (-NO2) attached to an ethyl ester. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbenes and cyclopropanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-diazo-2-nitroacetate can be synthesized through a catalytic [1+2]-cycloaddition reaction. The process involves the reaction of this compound with an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method involves the reaction of ethyl nitroacetate with substituted benzenes in polyphosphoric acid at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods are preferred due to their ability to handle hazardous reagents safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-2-nitroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbenes, cyclopropanes, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethyl 2-diazo-2-nitroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-diazo-2-nitroacetate involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, including cyclopropanation and insertion into C-H and X-H bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 2-diazo-2-nitroacetate can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the nitro group, which imparts different reactivity and stability characteristics . Similar compounds include:

    Ethyl diazoacetate: Used in similar synthetic applications but lacks the nitro group.

    Diazomethane: A simpler diazo compound used for methylation reactions.

This compound stands out due to its ability to form more complex and diverse products through its unique reactivity profile .

Biological Activity

Ethyl 2-diazo-2-nitroacetate (EDNA) is a compound of significant interest in organic chemistry and biology due to its unique chemical properties and potential applications. This article explores the biological activity of EDNA, focusing on its mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through various methods, including catalytic cycloaddition reactions. The compound features a diazo group that can decompose to form reactive carbenes, which are crucial for various chemical transformations. The synthesis typically involves the reaction of ethyl nitroacetate with a diazomethane precursor under controlled conditions, allowing for the generation of EDNA with high purity and yield .

PropertyValue
Molecular FormulaC4_4H6_6N4_4O4_4
Molecular Weight174.11 g/mol
Boiling Point208.6 °C
Density1.2 g/cm³
Flash Point92.2 °C

The biological activity of EDNA primarily arises from its ability to generate carbenes upon decomposition. These carbenes can participate in various reactions, including:

  • Cyclopropanation : EDNA can react with alkenes to form cyclopropane derivatives, which are valuable in medicinal chemistry.
  • Nucleophilic Substitution : The diazo group can undergo substitution reactions, leading to diverse derivatives that may exhibit different biological activities .

The mechanism of action involves the interaction of these reactive intermediates with biological macromolecules, potentially leading to enzyme inhibition or modification of cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from EDNA exhibit antimicrobial properties against various bacterial strains. For instance, derivatives synthesized from EDNA were tested against Escherichia coli and Bacillus subtilis, showing significant inhibition at certain concentrations .

Case Study: Enzyme Inhibition

A notable case study involved the use of EDNA in the development of enzyme inhibitors. Researchers synthesized a series of compounds based on EDNA to evaluate their effectiveness against specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in treating metabolic disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and B. subtilis
Enzyme InhibitionPotent inhibitors for metabolic enzymes

Properties

IUPAC Name

ethyl 2-diazo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGPIIPDMTGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-diazo-2-nitroacetate

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